![molecular formula C11H9F3N4O2S B2353870 BRM/BRG1 ATP Inhibitor-1 CAS No. 2270879-17-7](/img/structure/B2353870.png)
BRM/BRG1 ATP Inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRM/BRG1 ATP Inhibitor-1 is a small molecule that functions as an allosteric dual inhibitor of the ATPase activities of Brahma homolog (BRM) and Brahma-related gene 1 (BRG1). These proteins are part of the SWI/SNF chromatin remodeling complexes, which play a crucial role in regulating gene expression by repositioning nucleosomes on DNA . The compound has shown significant potential in preclinical studies for its anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of BRM/BRG1 ATP Inhibitor-1 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: BRM/BRG1 ATP Inhibitor-1 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these products include various substituted derivatives of the original compound .
科学研究应用
BRM/BRG1 ATP Inhibitor-1 is a chemical compound with the molecular formula C11H9F3N4O2S and a molecular weight of 318.28 g/mol . It is also known under various synonyms, including BRM014 and 1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea . this compound is as an orally active inhibitor of Brahma Homolog (BRM)/SMARCA2 (BRG1) .
Role in Cancer Therapy
This compound has anticancer activity and is under investigation for its therapeutic potential, particularly in certain cancers .
BRG1 and BRM Function BRG1's function in cancer can vary depending on the context. It can act as a tumor suppressor in some cancers but is overexpressed in others, like breast cancer . Studies suggest that BRG1 may be a therapeutic target in glioblastoma (GBM), where its expression is higher in tumor tissue compared to non-tumor tissue, while BRM expression is lower .
Inhibition of SWI/SNF The compound is valuable for probing SWI/SNF (SWItch/Sucrose Non-Fermentable) activity in various disease contexts . BRG1/BRM inhibitors modulate leukemic transcriptional programs, inducing a range of phenotypic outcomes, including differentiation and apoptosis .
Small Molecule Inhibitors The development of small molecule inhibitors that interfere with BRG1 function or fine-tune its expression to physiological levels may offer therapeutic benefits .
Effects on Gene Expression and Chromatin Accessibility
This compound and related analogs can inhibit chromatin accessibility and gene expression driven by BRM in BRG1-mutant cells . Studies have shown that these inhibitors decrease KRT80 mRNA levels, which correlates with the inhibition of proliferation in BRM-dependent manner in BRG1-mutant/deficient lung cancer cell lines .
воздействия на взаимодействие белка
作用机制
BRM/BRG1 ATP Inhibitor-1 exerts its effects by inhibiting the ATPase activities of BRM and BRG1, which are essential components of the SWI/SNF chromatin remodeling complexes . By inhibiting these proteins, the compound reduces chromatin accessibility and represses the expression of oncogenic genes such as MYC and CDK4/6 . This leads to the induction of differentiation and apoptosis in cancer cells .
相似化合物的比较
BRM/BRG1 ATP Inhibitor-1 is unique in its dual inhibition of both BRM and BRG1 ATPase activities. Similar compounds include FHD-286 and other small molecule inhibitors that target the ATPase activities of BRM and BRG1 . this compound has shown superior efficacy in preclinical studies, particularly in combination with other anticancer agents .
List of Similar Compounds:生物活性
BRM/BRG1 ATP Inhibitor-1, also known as PFI-3, is an allosteric inhibitor targeting the bromodomain of the BRG1 and BRM subunits of the SWI/SNF chromatin remodeling complex. This compound has garnered attention for its potential therapeutic applications in various cancers due to its role in modulating gene expression and influencing tumor cell proliferation.
The SWI/SNF complex, which includes BRG1 and BRM, is crucial for regulating gene expression through chromatin remodeling. The bromodomains (BRDs) of these proteins recognize acetylated lysines on histones, facilitating the recruitment of transcriptional machinery. By inhibiting these interactions, this compound disrupts the function of the SWI/SNF complex, leading to altered gene expression patterns that can affect cancer cell survival and proliferation.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, in glioblastoma multiforme (GBM) models, treatment with PFI-3 resulted in decreased cell viability and increased sensitivity to standard chemotherapeutics like temozolomide (TMZ) .
Key Findings:
- Cell Lines Tested: MT330, LN229, T98G (GBM); normal glial cells showed no expression of BRG1 or BRM.
- Mechanism: Inhibition leads to reduced stem cell-like properties in GBM cancer stem cells, enhancing chemosensitivity .
Case Studies
A study investigating the effects of PFI-3 on GBM found that:
- BRG1 Expression: Higher in tumor tissues compared to non-tumor tissues.
- BRM Expression: Lower in tumors, suggesting a potential role for BRG1 as a therapeutic target .
Another case study highlighted the compound's ability to increase the thermostability of BRG1 when bound, indicating effective inhibition at physiological temperatures .
Data Table: Biological Activity Summary
Cell Line | Treatment | Effect on Viability | Mechanism |
---|---|---|---|
MT330 | PFI-3 | Decreased | Disruption of chromatin remodeling |
LN229 | PFI-3 | Decreased | Increased chemosensitivity |
T98G | PFI-3 | Decreased | Loss of stem-like properties |
Signaling Pathways Affected
This compound influences multiple signaling pathways relevant to cancer biology:
属性
IUPAC Name |
1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYCAIAVJIFWPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。